molecular formula C9H9ClO2S B012005 Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- CAS No. 102645-96-5

Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-

Cat. No.: B012005
CAS No.: 102645-96-5
M. Wt: 216.68 g/mol
InChI Key: AHSILBUTLIOZFM-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-4-(methylsulfanyl)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-[2-oxo-4-(methylsulfanyl)phenyl]ethan-1-one.

    Reduction: Formation of 1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one.

    Substitution: Formation of 2-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and methylsulfanyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(methylsulfanyl)phenyl]ethan-1-one: Similar structure but with the chloro and hydroxy groups in different positions.

    2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: Contains an additional chloro group and a phenoxy group.

    4’-Methoxy-2-chlorophenyl]ethan-1-one: Contains a methoxy group instead of a hydroxy group .

Uniqueness

2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylsulfanyl groups on the phenyl ring allows for diverse chemical reactivity and potential biological activities .

Properties

CAS No.

102645-96-5

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

2-chloro-1-(2-hydroxy-4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H9ClO2S/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3

InChI Key

AHSILBUTLIOZFM-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)C(=O)CCl)O

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCl)O

Synonyms

Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]- (9CI)

Origin of Product

United States

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